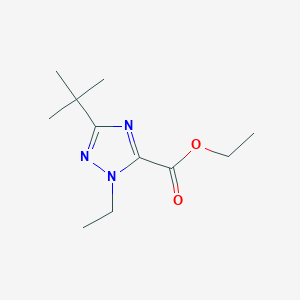
1-(4-Fluoropyridin-2-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride is a chemical compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 4-position of the pyridine ring and an ethanone group at the 2-position makes this compound unique. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4-fluoropyridine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process.
Reaction Conditions: The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves large-scale chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the product
Análisis De Reacciones Químicas
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential applications in drug discovery and development. Researchers explore its effects on different biological targets to identify new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone, and 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone share structural similarities.
Uniqueness: The presence of the fluorine atom at the 4-position and the ethanone group at the 2-position in 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride provides it with unique chemical properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H6FNO.ClH/c1-5(10)7-4-6(8)2-3-9-7;/h2-4H,1H3;1H |
Clave InChI |
AHIXECIRTBXIMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=C1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)




![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
